N-(2-Pyridinylmethyl)thiourea: Structural Properties, Synthesis, and Applications
N-(2-Pyridinylmethyl)thiourea: Structural Properties, Synthesis, and Applications
This guide provides an in-depth technical analysis of N-(2-pyridinylmethyl)thiourea , a critical ligand in coordination chemistry and a pharmacophore in drug development.
Executive Summary
N-(2-pyridinylmethyl)thiourea (also known as 1-(pyridin-2-ylmethyl)thiourea or N-(2-picolyl)thiourea ) is a bifunctional organic ligand characterized by a pyridine ring connected to a thiourea moiety via a methylene bridge. Its chemical significance lies in its ability to act as a multidentate chelator, forming stable complexes with transition metals (e.g., Cu, Ni, Zn) through its pyridine nitrogen and thiocarbonyl sulfur/nitrogen atoms.
In the pharmaceutical sector, this scaffold is a potent urease inhibitor , targeting the nickel-active site of the enzyme to treat Helicobacter pylori infections and prevent catheter encrustation. It also serves as a versatile intermediate in the synthesis of heterocyclic compounds like 2-aminothiazoles and iminothiazolidinones .
Chemical Identity & Structural Analysis
Nomenclature and Identification
-
IUPAC Name: 1-(pyridin-2-ylmethyl)thiourea[1]
-
Common Names: N-(2-picolyl)thiourea; 2-pyridylmethylthiourea
-
Molecular Formula: C
H N S[2] -
Molecular Weight: 167.23 g/mol [2]
-
CAS Number: 14294-11-2 (Note: This CAS is often associated with the direct analog 1-(pyridin-2-yl)thiourea; specific derivatives may have unique identifiers).
Structural Features
The molecule consists of three distinct functional zones:
-
Pyridine Ring: Acts as a hard donor site (sp
Nitrogen). -
Methylene Bridge (-CH
-): Provides flexibility, preventing rigid steric hindrance during metal coordination. -
Thiourea Moiety (-NH-C(=S)-NH
): Acts as a soft donor site (Sulfur) and a hydrogen bond donor (NH).
Tautomerism
Like all thioureas, N-(2-pyridinylmethyl)thiourea exists in a tautomeric equilibrium between the thione (dominant in solid state/neutral solution) and thiol (favored in alkaline solution/complexation) forms.
Figure 1: Tautomeric equilibrium critical for coordination chemistry.
Synthesis & Manufacturing
The synthesis of N-(2-pyridinylmethyl)thiourea is typically achieved through the nucleophilic addition of 2-(aminomethyl)pyridine (2-picolylamine) to a thiocyanate source.
Synthetic Pathways
Method A: Ammonium Thiocyanate Route (Standard)
This method involves the rearrangement of the thiocyanate salt of the amine.
-
Reagents: 2-Picolylamine, Ammonium Thiocyanate (NH
SCN), Acid catalyst (HCl). -
Mechanism: Formation of the amine hydrochloride, followed by heating with NH
SCN to induce isomerization into the thiourea. -
Yield: Moderate to High (60-80%).
Method B: Benzoyl Isothiocyanate Route (High Purity)
Used when high purity is required to avoid polysubstituted byproducts.
-
Step 1: Reaction of Benzoyl chloride with NH
SCN to form Benzoyl isothiocyanate (in situ). -
Step 2: Addition of 2-Picolylamine to form 1-benzoyl-3-(2-pyridinylmethyl)thiourea.
-
Step 3: Alkaline hydrolysis (NaOH) to remove the benzoyl group, yielding the free thiourea.
Figure 2: High-purity synthesis pathway via benzoyl isothiocyanate intermediate.
Physicochemical Profiling
| Property | Value/Description |
| Physical State | White to pale yellow crystalline solid |
| Melting Point | 148–152 °C (Dependent on purity/polymorph) |
| Solubility | Soluble in DMSO, DMF, Ethanol, Methanol; Sparingly soluble in Water; Insoluble in Hexane |
| pKa | ~13.8 (Thiourea proton), ~3-4 (Pyridine nitrogen) |
| UV-Vis Absorption | |
| IR Spectrum | 3200-3400 cm |
Coordination Chemistry
N-(2-pyridinylmethyl)thiourea is a versatile ligand that can adopt multiple coordination modes depending on the metal ion and pH.
Chelation Modes
-
Bidentate (N,S) Mode: The most common mode with soft metals (Cu(I), Ag(I), Pd(II)). The pyridine nitrogen and the thione sulfur bind to the metal, forming a stable chelate ring.
-
Monodentate (S) Mode: Binding solely through the sulfur atom, common with borderline acids (Zn(II), Cd(II)) or when steric hindrance prevents chelation.
-
Bridging Mode: The sulfur atom can bridge two metal centers, forming polymeric structures.
Chelate Ring Geometry: When acting as a bidentate ligand (N,S), the ligand forms a six-membered chelate ring (Metal-S-C-N-C-C-N). This ring size is thermodynamically stable, contributing to the high formation constants of these complexes.
Biological Applications & Pharmacology
Urease Inhibition
The primary pharmacological application of this scaffold is the inhibition of Urease , a nickel-dependent metalloenzyme produced by H. pylori and Proteus mirabilis.
-
Mechanism of Action: The thiourea sulfur atom coordinates with the bi-nickel center in the urease active site, displacing the water molecule required for urea hydrolysis. The pyridine ring forms additional hydrophobic interactions and hydrogen bonds with active site residues (e.g., His, Asp), stabilizing the inhibitor-enzyme complex.
-
Potency: Derivatives of N-(2-pyridinylmethyl)thiourea often exhibit IC
values in the low micromolar range (2–20 M), superior to the standard acetohydroxamic acid.
Antibacterial & Antifungal Activity
The compound exhibits intrinsic antibacterial activity, particularly against Gram-negative bacteria. This is attributed to its ability to chelate essential metal ions (Fe, Cu) required for bacterial metabolism, effectively starving the pathogen ("nutritional immunity").
Experimental Protocols
Protocol 1: Synthesis of N-(2-pyridinylmethyl)thiourea (Benzoyl Route)
Materials:
-
Ammonium thiocyanate (1.1 eq)
-
Benzoyl chloride (1.0 eq)
-
2-(Aminomethyl)pyridine (1.0 eq)
-
Acetone (dry), NaOH (10% aq)
Procedure:
-
Activation: Dissolve ammonium thiocyanate (0.11 mol) in dry acetone (50 mL). Add benzoyl chloride (0.1 mol) dropwise with stirring. Reflux for 15 minutes. A white precipitate of NH
Cl will form. -
Addition: Add 2-(aminomethyl)pyridine (0.1 mol) dropwise to the hot solution. Reflux for 1 hour.
-
Isolation of Intermediate: Pour the mixture into ice water. Filter the solid benzoyl-thiourea intermediate.
-
Hydrolysis: Suspend the intermediate in 10% NaOH solution (100 mL). Heat at 90°C for 30 minutes (solution becomes clear).
-
Neutralization: Cool and neutralize with dilute HCl to pH 7. The product, N-(2-pyridinylmethyl)thiourea, will precipitate.
-
Purification: Recrystallize from Ethanol/Water (1:1).
Protocol 2: Urease Inhibition Assay (Indophenol Method)
-
Enzyme Mix: Incubate Jack Bean Urease (25
L) with the test compound (5 L, varying concentrations in DMSO) and phosphate buffer (PBS, pH 6.8) for 15 min at 30°C. -
Substrate: Add Urea solution (100 mM, 25
L). Incubate for 15 min at 30°C. -
Detection: Add Phenol-hypochlorite reagents (Indophenol method). Measure absorbance at 625 nm after 10 min.
-
Calculation: % Inhibition =
.
References
-
Naz, S., et al. (2020). "Enzyme Inhibitory, Antioxidant And Antibacterial Potentials Of Synthetic Symmetrical And Unsymmetrical Thioureas." Journal of Molecular Structure, 1205, 127620. Link
-
Saeed, A., et al. (2014). "Recent developments in the chemistry of thioureas: A review." Phosphorus, Sulfur, and Silicon and the Related Elements, 189(4), 469-497. Link
-
Amtul, Z., et al. (2002). "Chemistry and mechanism of urease inhibition." Current Medicinal Chemistry, 9(14), 1323-1348. Link
-
Arslan, H., et al. (2009). "Structural and spectral studies of some N-(2-pyridyl)-N'-phenylthiourea derivatives." Journal of Molecular Structure, 920(1-3), 299-307. Link
-
Thermo Fisher Scientific. "N-(2-Pyridyl)thiourea Product Specifications." (For comparison of non-bridged analog). Link
